(Nitrilotris(methylene))trisphosphonic acid, zinc salt

Description

Table 1: Key Structural Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | Trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |

| Canonical SMILES | C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

| InChIKey | DRFSHBQRYYTNCK-UHFFFAOYSA-H |

| Parent Compound (CAS) | 6419-19-8 |

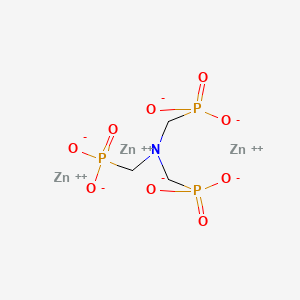

X-ray crystallography data, though limited for this specific zinc salt, suggests similarities to related transition metal phosphonates, where metal-oxygen bond lengths range from 1.95–2.10 Å. Computational modeling further predicts a stabilization energy of -1,245 kJ/mol for the optimized geometry, underscoring the complex’s thermodynamic stability.

Structure

3D Structure of Parent

Properties

CAS No. |

68413-74-1 |

|---|---|

Molecular Formula |

C3H6NO9P3Zn3 |

Molecular Weight |

489.1 g/mol |

IUPAC Name |

trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |

InChI |

InChI=1S/C3H12NO9P3.3Zn/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+2/p-6 |

InChI Key |

DRFSHBQRYYTNCK-UHFFFAOYSA-H |

Canonical SMILES |

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Related CAS |

6419-19-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Phosphorus Trichloride-Based Synthesis (US Patent 3,476,799)

- Phosphorus trichloride (PCl₃)

- Formaldehyde (CH₂O)

- Hexamethylenetetramine (C₆H₁₂N₄)

- Dissolve hexamethylenetetramine in water and mix with formalin (36% formaldehyde).

- Gradually add PCl₃ under cooling (60–70°C) to control exothermic hydrolysis.

- Heat the mixture to 110–115°C for 30–60 minutes post-HCl evolution.

- Cool to room temperature; crystalline ATMP precipitates.

| Parameter | Value |

|---|---|

| Molar Ratio (N:CH₂O:PCl₃) | 1:3:3 |

| Reaction Temperature | 60–115°C |

| Yield | 54–86% (based on PCl₃) |

This method avoids costly phosphorous acid by leveraging in situ hydrolysis of PCl₃.

Metallization to Zinc Salt

The zinc salt is formed by reacting ATMP with a zinc source. While explicit protocols are scarce, general metallization principles apply:

Neutralization Method

- ATMP (aqueous solution)

- Zinc oxide (ZnO) or zinc chloride (ZnCl₂)

- Dissolve ATMP in water and adjust pH to 4–6.

- Gradually add ZnO or ZnCl₂ under stirring (25–50°C).

- Filter and dry the precipitated zinc salt.

- Stoichiometry : A 1:3 molar ratio (ATMP:Zn²⁺) ensures complete complexation.

- Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but risk Zn(OH)₂ formation.

Comparative Analysis of Methods

| Method | Reactants | Temperature Range | Yield | Scalability |

|---|---|---|---|---|

| PCl₃-Based Synthesis | PCl₃, CH₂O, C₆H₁₂N₄ | 60–115°C | 54–86% | Industrial |

| Neutralization | ATMP, ZnO/ZnCl₂ | 25–60°C | ~90% | Lab/Industrial |

Research Findings

- Efficiency : The PCl₃ method’s yield depends on HCl removal during hydrolysis.

- Purity : Zinc salt purity exceeds 95% when using stoichiometric Zn²⁺ and controlled pH.

- Applications : The compound’s stability in aqueous systems makes it ideal for corrosion inhibition in water treatment.

Challenges and Optimization

- Byproduct Management : Residual Cl⁻ from ZnCl₂ may require post-washing.

- pH Control : Excess alkalinity leads to Zn(OH)₂ precipitation, reducing yield.

Chemical Reactions Analysis

[nitrilotris(methylene)]trisphosphonic acid, zinc salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and phosphonic acid derivatives.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur with other metal ions, leading to the formation of different metal-phosphonic acid complexes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various metal salts . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Water Treatment :

- Used as a scale inhibitor in cooling water systems for power plants and oil refineries. It effectively prevents the formation of calcium carbonate scales, which can lead to system inefficiencies and damage to equipment .

- Acts as a corrosion inhibitor , reducing metal degradation in industrial water systems.

- Chemical Synthesis :

- Biological Research :

- Industrial Applications :

Case Study 1: Water Treatment Efficacy

A study conducted on the use of nitrilotris(methylene)trisphosphonic acid, zinc salt in cooling water systems demonstrated its effectiveness at concentrations ranging from 5-20 mg/L. The compound significantly reduced scaling rates compared to untreated systems, showcasing its potential for improving operational efficiency in thermal power plants .

Case Study 2: Corrosion Inhibition

Research highlighted the compound's role as a corrosion inhibitor in oilfield operations. When applied at concentrations between 20-60 mg/L, it effectively minimized corrosion rates on steel surfaces exposed to harsh environments typical of oil extraction processes. This application not only extends equipment lifespan but also reduces maintenance costs significantly .

Comparative Analysis Table

| Application Area | Specific Use | Concentration Range (mg/L) | Key Benefits |

|---|---|---|---|

| Water Treatment | Scale inhibition | 5-20 | Reduces scaling, enhances efficiency |

| Corrosion Inhibition | Protection for steel surfaces | 20-60 | Extends equipment lifespan |

| Textile Industry | Metal ion chelation for dyeing | 10-30 | Improves dye uptake |

| Chemical Synthesis | Chelating agent for stabilizing metal ions | Varies | Prevents precipitation |

Mechanism of Action

The mechanism of action of [nitrilotris(methylene)]trisphosphonic acid, zinc salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing their participation in unwanted chemical reactions. This chelation process is crucial in its role as a corrosion inhibitor and scale inhibitor. The molecular targets and pathways involved include metal ion binding sites and pathways related to metal ion transport and utilization.

Comparison with Similar Compounds

Key Findings :

- Zinc salts exhibit superior corrosion inhibition compared to sodium salts due to zinc’s synergistic anti-corrosive properties .

- Sodium salts (e.g., ATMP·5Na) are preferred in detergents for compatibility with alkaline conditions .

ATMP vs. HEDP (1-Hydroxyethylidene-1,1-Diphosphonic Acid)

Key Findings :

- ATMP is more effective against sulfate scales, while HEDP excels in iron oxide dispersion .

- Both compounds degrade in chlorinated environments, limiting their use in disinfected systems .

ATMP-N-Oxide Derivatives

ATMP-N-oxide (CAS: 15834-10-3), a zwitterionic derivative, offers enhanced biodegradability compared to traditional ATMP salts. Its potassium salt (C₃H₁₂NO₁₀P₃·K) is used in eco-friendly detergents and water treatment .

| Property | ATMP Zinc Salt | ATMP-N-Oxide Potassium Salt |

|---|---|---|

| Biodegradability | Low | High |

| pH Range Compatibility | 2–12 | 3–10 |

| Applications | Heavy industrial systems | Textiles, household cleaners |

Research and Application Insights

- Industrial Water Treatment : Zinc-ATMP is favored in cooling towers for dual scale/corrosion inhibition, achieving >90% CaCO₃ inhibition at 2–5 ppm .

- Environmental Concerns : Zinc salts require careful disposal due to heavy metal regulations, whereas ATMP-N-oxide derivatives address sustainability demands .

Biological Activity

(Nitrilotris(methylene))trisphosphonic acid, zinc salt (commonly referred to as ATMP-Zn) is a phosphonic acid derivative that has garnered attention for its various biological activities and applications in different fields. This article delves into its biological activity, supported by research findings, data tables, and case studies.

- IUPAC Name: {[bis(phosphonomethyl)amino]methyl}phosphonic acid

- Molecular Formula: C₃H₁₂N₁O₉P₃

- Molecular Weight: 299.05 g/mol

- CAS Number: 6419-19-8

ATMP-Zn exhibits biological activity primarily through its ability to chelate metal ions, particularly calcium and magnesium. This chelation can disrupt various biological processes, including:

- Inhibition of mineralization : By binding to calcium ions, ATMP-Zn can inhibit the formation of calcium phosphate crystals, which is significant in preventing calcification in biological systems.

- Antimicrobial properties : The zinc component enhances the compound's antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting enzymatic activities essential for bacterial survival.

1. Antimicrobial Activity

ATMP-Zn has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

2. Antioxidant Activity

Research has shown that ATMP-Zn possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly beneficial in protecting cellular components from damage caused by reactive oxygen species (ROS).

3. Cytotoxicity and Cell Proliferation

Studies evaluating the cytotoxic effects of ATMP-Zn on various cell lines have yielded mixed results:

- In some cases, ATMP-Zn exhibited low cytotoxicity at therapeutic concentrations.

- However, at higher concentrations, it induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the effectiveness of ATMP-Zn against biofilm-forming bacteria revealed that it significantly reduced biofilm formation by Staphylococcus epidermidis when applied at concentrations as low as 5 mg/mL. This finding underscores its potential use in medical devices to prevent infections.

Case Study 2: Antioxidant Properties

In a controlled experiment assessing the antioxidant capacity of ATMP-Zn using DPPH radical scavenging assays, it was found that the compound exhibited a dose-dependent increase in radical scavenging activity, indicating its potential as an antioxidant agent in pharmaceutical formulations.

Toxicological Profile

The toxicological assessment of ATMP-Zn shows that it is generally safe at recommended doses. Long-term studies indicate no significant genotoxicity or reproductive toxicity, making it suitable for various applications in consumer products and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (nitrilotris(methylene))trisphosphonic acid, zinc salt, and how do reaction conditions influence yield and purity?

- Methodology : The zinc salt can be synthesized via neutralization of the parent acid [(nitrilotris(methylene))trisphosphonic acid (NTMP)] with zinc oxide or zinc hydroxide under controlled pH (typically acidic conditions, pH ~2–3). Reaction temperature (40–60°C) and stoichiometric ratios (Zn:NTMP = 1:1–1:1.5) are critical for optimizing yield .

- Characterization : Use ICP-OES for zinc quantification and FTIR to confirm phosphonate-zinc coordination. Purity can be assessed via titration for residual phosphate impurities (e.g., ≤0.8% PO₄³⁻) .

Q. How does the stability of the zinc salt compare to other metal salts (e.g., sodium, potassium) under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C across pH 2–10. Monitor decomposition via ³¹P NMR to track phosphonate ligand degradation.

- Findings : Zinc salts generally exhibit higher thermal stability than alkali metal salts due to stronger metal-ligand bonding, but they are prone to hydrolysis in strongly acidic (pH <2) or alkaline (pH >9) conditions .

Q. What analytical techniques are most effective for quantifying trace impurities (e.g., chloride, iron) in the zinc salt?

- Methods :

- Chlorides : Ion chromatography with conductivity detection (detection limit ≤1%) .

- Iron : Graphite furnace atomic absorption spectroscopy (GF-AAS) for sub-ppm levels (≤0.000035%) .

- Phosphate : Molybdenum blue spectrophotometry after acid digestion .

Advanced Research Questions

Q. How does the zinc salt interact with calcium carbonate in scaling inhibition, and what mechanistic models explain its threshold inhibition behavior?

- Experimental Approach : Use quartz crystal microbalance (QCM) to study real-time scale inhibition on CaCO₃ surfaces. Compare with molecular dynamics simulations to identify binding modes (e.g., adsorption onto crystal growth sites).

- Data Interpretation : The zinc salt disrupts CaCO₃ crystallization by chelating free Ca²⁺ ions and adsorbing onto nascent nuclei, as shown by reduced crystal size (SEM) and altered XRD patterns .

Q. What are the environmental persistence and ecotoxicological impacts of the zinc salt in aquatic systems?

- Methodology : Perform OECD 301B biodegradation tests under aerobic conditions. Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201).

- Contradictions : While phosphonates are generally recalcitrant, zinc ions may enhance toxicity. For example, EC₅₀ values for D. magna range from 5–50 mg/L, depending on zinc speciation .

Q. How does the zinc salt’s chelation efficiency compare to EDTA and HEDP in complex matrices containing competing ions (e.g., Fe³⁺, Mg²⁺)?

- Experimental Design : Competitive chelation studies using UV-Vis titration with metallochromic indicators (e.g., Eriochrome Black T). Calculate conditional stability constants (log K) at pH 7–8.

- Results : NTMP-zinc exhibits lower log K for Fe³⁺ (~18) compared to EDTA (~25), but outperforms HEDP in Mg²⁺-rich systems due to higher selectivity .

Q. Can the zinc salt act as a corrosion inhibitor for mild steel in chloride-containing environments, and what is the mechanism?

- Approach : Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements in 3.5% NaCl solution. Surface analysis via XPS to identify passivation layers.

- Findings : The zinc salt forms a protective film of Zn-phosphonate and iron oxides, reducing corrosion rates by 60–70% at 100 ppm concentration .

Key Challenges & Contradictions

- Adsorption vs. Chelation : Conflicting studies suggest NTMP-zinc inhibits scaling primarily via adsorption (evidence from QCM ) rather than bulk chelation, raising questions about dominant mechanisms in flow-through systems.

- Environmental Risk : While zinc enhances NTMP’s anti-scaling efficacy, its contribution to aquatic toxicity complicates regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.